molecular formula C12H8F2N2O B2628231 1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile CAS No. 1359864-80-4

1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile

Cat. No.: B2628231
CAS No.: 1359864-80-4
M. Wt: 234.206
InChI Key: QRGDKNNTVNZZSQ-UHFFFAOYSA-N
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Description

1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with ethyl acetoacetate, followed by cyclization and nitrile formation . The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to other quinolone antibiotics, making it a valuable candidate for further drug development .

Comparison with Similar Compounds

Comparison: 1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the nitrile group at the 3-position and the ethyl group at the 1-position differentiates it from other quinolones, potentially offering distinct pharmacokinetic and pharmacodynamic profiles .

Conclusion

This compound is a compound of significant interest in various scientific domains. Its unique structure and versatile reactivity make it a valuable tool in chemical synthesis, biological research, and pharmaceutical development. Continued exploration of its properties and applications may lead to new advancements in these fields.

Properties

IUPAC Name

1-ethyl-6,7-difluoro-4-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c1-2-16-6-7(5-15)12(17)8-3-9(13)10(14)4-11(8)16/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGDKNNTVNZZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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